molecular formula C22H19N7O3 B15142709 Csf1R-IN-5

Csf1R-IN-5

Cat. No.: B15142709
M. Wt: 429.4 g/mol
InChI Key: DPGUNUKVATWILP-UHFFFAOYSA-N
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Description

Csf1R-IN-5 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the regulation of myeloid cells, including macrophages and microglia. Inhibition of CSF1R has been explored as a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Csf1R-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction with methylamine at the 6-position to give the intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Csf1R-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Csf1R-IN-5 exerts its effects by binding to the CSF1R on the surface of myeloid cells, thereby inhibiting its activation by ligands such as colony-stimulating factor 1 (CSF-1) and interleukin 34 (IL-34). This inhibition blocks the downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, this compound can reduce the production of inflammatory mediators and modulate the immune response.

Comparison with Similar Compounds

Csf1R-IN-5 can be compared with other CSF1R inhibitors, such as:

This compound is unique in its specific binding affinity and selectivity for CSF1R, making it a valuable tool for studying the role of CSF1R in various biological processes and diseases.

Properties

Molecular Formula

C22H19N7O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-[5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30)

InChI Key

DPGUNUKVATWILP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O

Origin of Product

United States

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